molecular formula C13H12BrNO B177497 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile CAS No. 1202006-92-5

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B177497
CAS No.: 1202006-92-5
M. Wt: 278.14 g/mol
InChI Key: XVIOJGZMLNITHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexanecarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization and nitrile formation. Common catalysts used in this process include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products:

    Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzophenone.

    Reduction: Formation of 3-bromobenzyl alcohol or 3-bromoaniline.

    Substitution: Formation of 3-nitrobromobenzene or 3-chlorobromobenzene.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

    1-(3-Bromophenyl)cyclopropanecarbonitrile: Shares the bromophenyl group but differs in the cyclohexane ring structure.

    3-(3-Bromophenyl)propionic acid: Contains a similar bromophenyl group but has a different functional group (carboxylic acid) and chain length.

    1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Contains additional substituents and a different core structure.

Uniqueness: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromophenyl group enhances its ability to participate in electrophilic aromatic substitution reactions, while the cyclohexanecarbonitrile structure provides stability and versatility in synthetic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIOJGZMLNITHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615420
Record name 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-92-5
Record name 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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